6-Methyl-5-azaspiro[2.4]heptan-1-amine
Description
Properties
CAS No. |
174073-86-0 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
6-methyl-5-azaspiro[2.4]heptan-2-amine |
InChI |
InChI=1S/C7H14N2/c1-5-2-7(4-9-5)3-6(7)8/h5-6,9H,2-4,8H2,1H3 |
InChI Key |
WGMSEMYMBPFXMG-UHFFFAOYSA-N |
SMILES |
CC1CC2(CC2N)CN1 |
Canonical SMILES |
CC1CC2(CC2N)CN1 |
Synonyms |
5-Azaspiro[2.4]heptan-1-amine,6-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Limitations
- Data Gaps : Physical properties (e.g., melting points, solubility) are inconsistently reported, limiting direct comparisons.
- Functional Potential: Methyl and fluorine substituents (e.g., ) highlight opportunities for tuning pharmacokinetic properties.
Preparation Methods
Pyrrolidine Precursor Derivatization
A foundational approach involves functionalizing pyrrolidine derivatives to construct the spiro[2.4]heptane core. In one method, methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate serves as a key intermediate. This compound is synthesized via a Simmons–Smith cyclopropanation reaction, where a zinc-copper couple mediates the insertion of a methylene group into a γ-lactam precursor. Subsequent hydrolysis and decarboxylation yield the spirocyclic ketone, which undergoes reductive amination to introduce the primary amine group.
Reaction Conditions :
Methylation at Position 6
Introducing the methyl group at position 6 is achieved through alkylation of a spirocyclic enolate. Treatment of the ketone intermediate with lithium diisopropylamide (LDA) generates an enolate, which reacts with methyl iodide to afford the 6-methyl derivative. This step requires strict temperature control (−78°C) to prevent over-alkylation.
Optimization Insight :
-
Excess methyl iodide (2.2 equiv) improves yield but risks quaternization of the amine; thus, stepwise addition is recommended.
Spirocyclization via Dihalocarbene Insertion
Carbene-Mediated Ring Closure
Patent literature describes a scalable route using dihalocarbene insertion to form the cyclopropane ring. A pyrrolidine derivative bearing a geminal dihalide undergoes dehydrohalogenation in the presence of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride), generating a carbene that cyclizes to form the spiro[2.4]heptane framework.
Representative Protocol :
Amine Deprotection and Methylation
Post-cyclization, the benzyl protecting group is removed via hydrogenolysis (H₂, Pd/C, ethanol), yielding the free amine. Methylation is then accomplished using methyl iodide and potassium carbonate in acetonitrile, achieving >90% regioselectivity for the 6-position.
Critical Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Deprotection | 10% Pd/C, H₂ (50 psi), ethanol | 92 |
| Methylation | CH₃I, K₂CO₃, CH₃CN, reflux | 88 |
Reductive Amination of Spirocyclic Ketones
Ketone Synthesis via Oxidative Decarboxylation
A diester intermediate, methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate, is subjected to Krapcho decarboxylation (LiCl, DMSO, 150°C) to yield the spirocyclic ketone. This method avoids harsh acidic conditions, preserving the integrity of the cyclopropane ring.
Industrial-Scale Optimization Strategies
Q & A
Q. What are the primary challenges in synthesizing 6-Methyl-5-azaspiro[2.4]heptan-1-amine, and what methodological strategies address them?
Synthesis challenges include achieving spirocyclic ring formation and managing reactive functional groups (e.g., amine and methyl groups). Methodological approaches involve:
- Cyclization conditions : Use of solvents like dichloromethane or toluene under controlled temperatures to stabilize intermediates .
- Protecting groups : Temporary protection of the amine group during synthesis to prevent undesired side reactions .
- Stepwise optimization : Iterative adjustment of reaction parameters (e.g., molar ratios, catalysts) guided by spectroscopic monitoring .
Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?
Key techniques include:
- NMR spectroscopy : To confirm spirocyclic structure and stereochemical assignments (e.g., NOESY for spatial proximity analysis) .
- X-ray crystallography : For unambiguous determination of absolute configuration .
- RP-HPLC : To assess purity and resolve enantiomeric impurities using chiral stationary phases .
- Mass spectrometry : Validation of molecular weight and fragmentation patterns .
Q. How should researchers handle solubility and stability issues during storage?
- Solubility optimization : Test polar aprotic solvents (e.g., DMSO) for dissolution, avoiding aqueous solutions if hydrolysis is a concern .
- Storage conditions : Store lyophilized samples at -20°C under inert gas (e.g., argon) to prevent oxidation and moisture absorption .
Advanced Research Questions
Q. How can factorial design methodologies optimize reaction yields in spirocyclic amine synthesis?
Factorial design enables systematic exploration of variables (e.g., temperature, solvent polarity, catalyst loading) to maximize yield:
- Screening experiments : Identify critical factors (e.g., solvent type has a stronger effect than temperature) using Plackett-Burman designs .
- Response surface modeling : Central Composite Design (CCD) to refine optimal conditions and predict interactions between variables .
- Validation : Confirm predicted yields with triplicate runs under optimized parameters .
Q. What strategies resolve contradictions in reported biological activity data for spirocyclic amines?
Discrepancies may arise from assay conditions or stereochemical variations. Mitigation strategies include:
- Standardized protocols : Replicate assays using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions .
- Stereochemical controls : Compare enantiopure vs. racemic forms to isolate stereospecific effects .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and MAO inhibition) .
Q. How does the reactivity of this compound vary under acidic vs. basic conditions?
- Acidic conditions : Protonation of the amine group enhances electrophilicity, enabling nucleophilic substitutions (e.g., acylation) .
- Basic conditions : Deprotonation may destabilize the spirocyclic ring, leading to ring-opening reactions unless stabilized by bulky substituents .
- Kinetic studies : Monitor degradation pathways via time-resolved UV-Vis spectroscopy to identify pH-sensitive intermediates .
Q. What computational approaches predict the interaction of this compound with biological targets?
- Molecular docking : Use AutoDock Vina to model binding poses with MAO-B or GPCRs, prioritizing rigid spirocyclic conformers .
- MD simulations : Simulate ligand-receptor dynamics (e.g., RMSD analysis) to assess binding stability over 100-ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., methyl group position) with activity using Hammett parameters .
Q. How can researchers address low yields in stereoselective syntheses of this compound?
- Chiral auxiliaries : Temporarily introduce enantioselective groups (e.g., Evans oxazolidinones) to direct spirocyclic formation .
- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective cyclization .
- Crystallization-induced diastereomer resolution : Separate enantiomers via selective crystallization of diastereomeric salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
